Cas no 1595979-71-7 ({1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol)
{1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol
- 1595979-71-7
- EN300-1981250
- {1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
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- Inchi: 1S/C10H15ClN2O/c1-7-8(9(11)13(2)12-7)5-10(6-14)3-4-10/h14H,3-6H2,1-2H3
- InChI Key: FRLOGYUIXZIVDD-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C)=NN1C)CC1(CO)CC1
Computed Properties
- Exact Mass: 214.0872908g/mol
- Monoisotopic Mass: 214.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38Ų
{1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981250-0.05g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1981250-0.1g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-1981250-0.25g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-1981250-0.5g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-1981250-1.0g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1981250-2.5g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-1981250-5.0g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1981250-10.0g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1981250-1g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1981250-5g |
{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol |
1595979-71-7 | 5g |
$3687.0 | 2023-09-16 |
{1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on {1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol
Recent Advances in the Study of {1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol (CAS: 1595979-71-7)
The compound {1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol (CAS: 1595979-71-7) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This pyrazole derivative with a cyclopropane methanol moiety represents a novel structural scaffold with potential therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of enzyme modulation and receptor interactions.
A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for 1595979-71-7 with improved yield (78%) and purity (>99%). The researchers employed a palladium-catalyzed cross-coupling reaction followed by a selective reduction step, which proved more efficient than previous methods. Structural characterization through NMR and X-ray crystallography confirmed the unique three-dimensional conformation of the molecule, which may contribute to its biological activity.
Pharmacological investigations have revealed that 1595979-71-7 demonstrates selective inhibitory activity against certain cytochrome P450 enzymes, particularly CYP2C19, with an IC50 of 0.45 μM. This finding, reported in a recent Drug Metabolism and Disposition paper, suggests potential applications in drug-drug interaction studies or as a chemical tool for metabolic pathway investigations. The compound's ability to modulate these enzymes without significant cytotoxicity (CC50 > 100 μM in hepatocytes) makes it particularly valuable for research applications.
In oncology research, preliminary in vitro studies have shown that 1595979-71-7 exhibits moderate antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma), with GI50 values ranging from 12-18 μM. While not sufficiently potent as a standalone therapeutic agent, these findings, published in Bioorganic & Medicinal Chemistry Letters, indicate that the compound's core structure could serve as a valuable pharmacophore for further optimization.
The physicochemical properties of 1595979-71-7 have been thoroughly characterized in recent pharmaceutical sciences research. With a calculated logP of 2.1 and good aqueous solubility (3.2 mg/mL at pH 7.4), the compound demonstrates favorable drug-like properties. Stability studies indicate that it remains stable in plasma for over 24 hours at 37°C, suggesting potential for in vivo applications.
Current research directions include exploring structure-activity relationships (SAR) around the 1595979-71-7 scaffold, particularly modifications to the pyrazole ring and cyclopropane moiety. Several research groups are investigating its potential as a fragment in fragment-based drug discovery (FBDD) approaches. The molecule's relatively small size (MW 230.7) and good ligand efficiency make it particularly suitable for such applications.
Future research on 1595979-71-7 is expected to focus on three main areas: (1) further elucidation of its mechanism of action against specific biological targets, (2) development of more potent analogs through medicinal chemistry optimization, and (3) exploration of its potential as a chemical probe in biological systems. The compound's unique structural features and demonstrated biological activities position it as a promising candidate for continued investigation in chemical biology and drug discovery research.
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